4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
Description
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one features a phthalazinone core substituted with a 3-bromophenyl group via a 1,2,4-oxadiazole ring and a 4-ethoxyphenyl group at the 2-position. Its molecular formula is C₃₀H₂₂BrN₄O₃, with a molecular weight of 573.43 g/mol (calculated).
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O3/c1-2-31-18-12-10-17(11-13-18)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-32-23)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVMTXHNBCLHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final coupling of the 1,2,4-oxadiazole derivative with the phthalazinone core can be carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The bromophenyl and ethoxyphenyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with key analogs from literature and commercial sources:
Key Observations:
Substituent Effects on Solubility : The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to phenyl (CAS 1291862-31-1) or m-tolyl (Ref: 10-F723612) due to its polar ethoxy (-OCH₂CH₃) moiety .
Halogen vs. Methoxy Groups : The 3-bromophenyl group in the target compound may enhance halogen bonding in biological systems compared to fluorine (Ref: 10-F723612) or methoxy groups (CAS 1325306-36-2), which are electron-donating .
Steric and Electronic Effects : Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ) reduce synthetic yields due to steric hindrance, as seen in (yields 30–72% for complex analogs) .
Biological Activity
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a synthetic derivative of phthalazine and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19BrN4O2
- Molecular Weight : 445.32 g/mol
- CAS Number : 1291862-31-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, antimicrobial agent, and its effects on different biological pathways.
Anticancer Activity
Research indicates that compounds containing oxadiazole and phthalazine moieties exhibit significant anticancer properties. The specific activities of This compound have been evaluated in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These findings suggest a promising role for this compound in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In one study, it was tested against Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
This antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic processes.
The mechanisms through which This compound exerts its biological effects include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further cell division.
- Antimicrobial Activity : The compound disrupts the integrity of bacterial membranes and inhibits essential enzymatic functions.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
-
Study on Tumor Growth Inhibition
- In a xenograft model using MCF-7 cells, treatment with the compound significantly reduced tumor size compared to control groups.
- Histological analysis revealed increased apoptosis in treated tumors.
-
In Vivo Antimicrobial Efficacy
- In a murine model infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load and improved survival rates.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Answer: The synthesis of polyheterocyclic compounds like this phthalazinone derivative typically involves multi-step protocols. A general approach includes:
- Step 1: Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides or nitrile oxides with carboxylic acid derivatives. For example, trichlorotriazine can act as a coupling agent for introducing aryl ether groups (e.g., 4-methoxyphenol) to the core structure .
- Step 2: Introduction of the phthalazinone moiety using condensation reactions with substituted benzaldehydes or ketones under acidic or basic conditions.
- Optimization: Reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., POCl₃ for cyclization) are critical for yield and purity. Analytical tools like TLC and HPLC should monitor intermediate formation .
Q. How can the structure of this compound be confirmed experimentally?
Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy: ¹H and ¹³C NMR to identify aromatic protons (e.g., bromophenyl at δ 7.2–7.8 ppm) and ethoxy groups (δ 1.4–4.2 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~520).
- X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C–Br bond ~1.89 Å) and dihedral angles between the oxadiazole and phthalazinone rings, ensuring stereochemical accuracy .
Q. What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations.
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Substituent Variation: Synthesize analogs with substituents at the 3-bromophenyl (e.g., Cl, F, or methyl groups) or 4-ethoxyphenyl positions (e.g., methoxy vs. hydroxy groups). Compare activity in dose-response assays.
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., oxadiazole N–O groups) and hydrophobic regions (bromophenyl ring) .
- Data Analysis: Tabulate EC₅₀ values and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.
Q. What strategies resolve contradictions in biological data across studies?
Answer:
- Reproducibility Checks: Validate assay protocols (e.g., ATP levels in cytotoxicity assays) and use standardized cell lines.
- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation.
- Crystallographic Evidence: Compare binding modes (e.g., via molecular docking) with X-ray structures of target proteins to explain potency variations .
Q. How can molecular docking predict binding interactions with kinase targets?
Answer:
- Protein Preparation: Retrieve kinase structures (e.g., PDB ID 3POZ) and optimize protonation states using tools like AutoDock Tools.
- Docking Parameters: Use Lamarckian genetic algorithms with grid boxes centered on the ATP-binding pocket.
- Key Interactions: Identify π-π stacking between the phthalazinone ring and kinase hinge residues (e.g., Phe80 in EGFR) and halogen bonding with Br and Lys72 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
